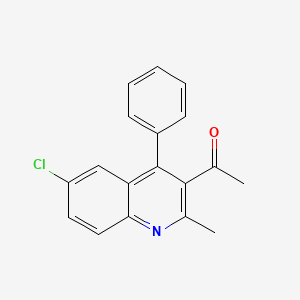

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone

Description

Propriétés

IUPAC Name |

1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-11-17(12(2)21)18(13-6-4-3-5-7-13)15-10-14(19)8-9-16(15)20-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFUMFBPBDGSPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350047 | |

| Record name | 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22609-02-5 | |

| Record name | 3-Acetyl-6-chloro-2-methyl-4-phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22609-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone involves several steps. One efficient method is the regioselective O-alkylation of amides with electrophiles in the presence of silver nanoparticles. The reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one and 2-chloro-3-(chloromethyl)quinolines in DMSO solution under reflux conditions leads to the formation of the desired product . The use of silver nanoparticles as a catalyst enhances the reaction rate and selectivity.

Analyse Des Réactions Chimiques

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its biological activities, particularly as an anticancer agent. Studies have shown that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research highlighted the ability of related quinoline compounds to induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and the induction of cell cycle arrest .

Antimicrobial Properties

Quinoline derivatives, including 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone, have demonstrated antimicrobial properties. A study indicated that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Organic Synthesis

Catalytic Applications

this compound has been utilized as a catalyst in various organic transformations. For example, it has been employed in the Friedländer synthesis of quinolines, where it facilitates the reaction between 2-aminoaryl ketones and α-methylene ketones. This method allows for high yields and selectivity under mild conditions .

Table 1: Summary of Catalytic Efficiency in Friedländer Synthesis

| Entry | 2-Aminoaryl Ketone | α-Methylene Ketone | Product Yield (%) |

|---|---|---|---|

| 1 | 2-Aminobenzophenone | Ethyl Acetoacetate | 96 |

| 2 | 2-Aminoacetophenone | Ethyl Acetoacetate | 90 |

| 3 | 2-Amino-5-chlorobenzophenone | Ethyl Acetoacetate | 73 |

This table summarizes the efficiency of various reactions catalyzed by quinoline derivatives, showcasing their versatility in organic synthesis.

Materials Science

Fluorescent Properties

Research has indicated that quinoline derivatives can exhibit fluorescent properties, making them suitable for applications in optoelectronic devices and sensors. The incorporation of functional groups such as chloro and methyl enhances their photophysical properties, which can be exploited in developing new materials for light-emitting diodes (LEDs) and other electronic applications .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal assessed the anticancer activity of several quinoline derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in cell viability across multiple cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Case Study 2: Synthesis Optimization

In another study focusing on the synthesis of quinolines using molecular iodine as a catalyst, researchers found that the inclusion of this compound improved reaction yields significantly while maintaining environmental safety standards due to the low toxicity of iodine .

Mécanisme D'action

The mechanism of action of 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, its ability to inhibit topoisomerase II suggests that it interferes with DNA replication and repair processes, leading to cell death in rapidly dividing cells. This mechanism is particularly relevant in the context of its potential anticancer properties .

Comparaison Avec Des Composés Similaires

Physical and Spectral Properties

Structural Analogues and Substituent Effects

Quinoline derivatives with variations in substituent positions and functional groups exhibit distinct physicochemical and biological properties. Key comparisons include:

Key Observations :

Substituent Impact on Melting Points: The target compound’s melting point (155–156°C) is higher than non-chlorinated analogues due to increased molecular rigidity from the chloro group . Methoxy-substituted derivatives (e.g., ) exhibit lower melting points, likely due to reduced planarity from steric bulk .

Crystallographic and Intermolecular Interactions :

- The target compound’s crystal structure lacks strong hydrogen bonds but shows π-π stacking (3.656 Å) . In contrast, analogues with methoxy groups (e.g., ) form C—H···O hydrogen-bonded dimers (R₂²(16) motifs) and tighter π-π interactions (3.169 Å), enhancing thermal stability .

The 6-chloro substituent may enhance membrane permeability, as seen in chloroquine analogues .

Synthetic Accessibility: The Friedländer annulation (used for the target compound) is efficient for unsubstituted quinolines . However, bulky substituents (e.g., ’s methoxy group) require alternative routes, such as Ag₂SO₄-mediated coupling in DMSO .

Functional Group Modifications

- Ketone vs.

- Chloro Position : Moving the chloro group from position 6 (target compound) to position 4 () alters electronic effects, influencing reactivity in cross-coupling reactions .

Activité Biologique

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Quinoline and its derivatives are known for their diverse pharmacological profiles, including antimalarial, antibacterial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline core substituted with a chloro group and a phenyl moiety. Its molecular formula is C₁₈H₁₄ClN₁O, with a molecular weight of 305.76 g/mol .

Biological Activity Overview

This compound has shown various biological activities, primarily attributed to its ability to interact with multiple biological pathways.

Antimicrobial Activity

Quinoline derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 32 µg/mL |

| Other Quinoline Derivative | Staphylococcus aureus | 16 µg/mL |

Antiviral Activity

Quinoline derivatives have also been assessed for their antiviral properties. Studies suggest that they can inhibit viral replication in various models, including those for HIV and Zika virus . The mechanism often involves interference with viral enzymes or host cell pathways necessary for viral replication.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism . This inhibition can lead to reduced proliferation of cancer cells.

- Targeting Kinases : Quinoline derivatives often target phosphoinositide 3-kinases (PI3K), which are vital in cell signaling pathways involved in growth and survival .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of quinoline derivatives, including this compound, against various cancer cell lines. The compound exhibited significant cytotoxicity at low concentrations (IC50 values ranging from 5 to 10 µM), indicating its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of quinoline derivatives against resistant bacterial strains. The results demonstrated that this compound had comparable activity to established antibiotics, suggesting its utility in treating infections caused by resistant pathogens .

Q & A

Q. What are the common synthetic routes for 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or Friedel-Crafts acylation . For example:

- Palladium-catalyzed synthesis : A method described by Albert Soriano et al. involves reacting 6-chloro-2-methyl-4-phenylquinoline with acetyl chloride in the presence of a palladium catalyst to introduce the ethanone group. The reaction is monitored via TLC, and the product is purified using column chromatography (petroleum ether/ethyl acetate) .

- Friedel-Crafts acylation : Similar quinoline derivatives are synthesized using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) to functionalize the aromatic ring .

Q. Key Considerations :

- Control reaction temperature to avoid side products (e.g., over-acylation).

- Use anhydrous conditions for Lewis acid-mediated reactions.

Q. What spectroscopic techniques are used to characterize this compound?

1H NMR, 13C NMR, and mass spectrometry (MS) are critical for structural elucidation:

- 1H NMR (300 MHz, CDCl₃) : Peaks at δ 8.02 (d, J = 8.9 Hz, 1H) and 2.69 (s, 3H) confirm the quinoline backbone and methyl groups .

- 13C NMR (100 MHz, CDCl₃) : Signals at δ 205.3 (ketone carbonyl) and 154.1 (quinoline C-2) validate the ethanone moiety and substitution pattern .

- LRMS (EI) : A molecular ion peak at m/z 295 [M⁺] confirms the molecular weight .

Q. Complementary Techniques :

- X-ray crystallography (using SHELX software ) resolves crystal packing and bond angles.

- IR spectroscopy identifies carbonyl stretching vibrations (~1700 cm⁻¹) .

Advanced Questions

Q. How can researchers address challenges in regioselectivity during synthesis?

Regioselectivity issues arise due to competing reaction pathways in polyaromatic systems. Strategies include:

- Directing groups : Introduce temporary substituents (e.g., methoxy or chloro groups) to steer acylation to the desired position .

- Catalyst optimization : Use Pd catalysts with tailored ligands (e.g., phosphine ligands) to enhance selectivity in cross-coupling steps .

- Computational modeling : Predict reactive sites using DFT calculations to guide synthetic design .

Case Study : In the synthesis of analogous quinoline derivatives, K₂CO₃ in acetonitrile under reflux improved yields by suppressing side reactions .

Q. How are data contradictions resolved in structural assignments?

Discrepancies in spectral or crystallographic data require multi-technique validation :

- Example 1 : If NMR data conflicts with X-ray results (e.g., unexpected dihedral angles), re-examine sample purity or consider dynamic effects (e.g., rotamers) .

- Example 2 : Mass spectrometry fragments (e.g., m/z 280 in LRMS ) should align with proposed fragmentation pathways. Deviations may indicate impurities or isomerization.

Q. Best Practices :

- Cross-validate with 2D NMR (COSY, HSQC) for ambiguous signals.

- Compare experimental data with literature values for similar quinoline derivatives .

Q. What methodologies are employed to study bioactivity mechanisms?

While direct bioactivity data for this compound is limited, analogous studies on quinoline chalcones suggest:

- Enzyme inhibition assays : Measure interactions with target enzymes (e.g., kinases) using fluorescence quenching or calorimetry .

- Molecular docking : Simulate binding affinities with proteins (e.g., antimalarial targets) using software like AutoDock .

- Metabolic profiling : Use LC-MS to track metabolic stability and degradation pathways in in vitro models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.